molecular formula C18H18N6O3 B2643111 2-methyl-6-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034402-31-6

2-methyl-6-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2643111
CAS RN: 2034402-31-6
M. Wt: 366.381
InChI Key: JGLGJVVGAKOSMW-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structure Analysis :

    • Compounds like pyridazine analogs, which include derivatives similar to your compound of interest, have shown significant importance in medicinal chemistry due to their structural characteristics. A study by Sallam et al. (2021) focused on the synthesis and structure analysis of such compounds, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. This research contributes to understanding the structural and electronic properties of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
  • Biological Properties :

    • Pyridazine derivatives, including ones structurally related to your compound, have been shown to possess considerable biological properties such as anti-tumor and anti-inflammatory activity. Research by Sallam et al. (2021) on triazole pyridazine derivatives includes synthesis, characterization, and theoretical studies to understand these biological properties (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
  • Antimicrobial Evaluation :

    • In another study, derivatives of pyridazine, including structures similar to the compound , were evaluated for their antimicrobial properties. Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives and assessed their pronounced antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
  • Antioxidant Activity :

    • A study on 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, which are related to the compound , evaluated their antioxidant activity. Abuelizz et al. (2020) assessed the antioxidant potential of these compounds using various assays, indicating the relevance of such compounds in the development of antioxidant therapies (Abuelizz, Anouar, Marzouk, Taie, Ahudhaif, & Al-Salahi, 2020).
  • Synthesis of Novel Derivatives :

    • Research on the synthesis of novel pyridazine derivatives for potential antimicrobial applications has been conducted. Behalo et al. (2014) synthesized new derivatives incorporated with various moieties, highlighting the versatility of pyridazine compounds in synthesizing agents with potential biological activities (Behalo, Gad El-karim, Issac, & Farag, 2014).

properties

IUPAC Name

2-methyl-6-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-22-17(25)8-7-16(20-22)18(26)23-10-14(11-23)24-9-13(19-21-24)12-27-15-5-3-2-4-6-15/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGJVVGAKOSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.